3-Bromo-4-chloro-5-fluorobenzoic acid
Overview
Description
3-Bromo-4-chloro-5-fluorobenzoic acid is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a benzoic acid framework. This compound is known for its utility in various chemical reactions and applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-fluorobenzoic acid typically involves halogenation reactions of benzoic acid derivatives. One common method is the direct halogenation of benzoic acid using bromine, chlorine, and fluorine sources under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure selective halogenation at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation processes. These processes are optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The compound can be reduced to form the corresponding alcohols or aldehydes.
Substitution: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base or a catalyst.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Alcohols or aldehydes.
Substitution: Aminobenzoic acids, hydroxybenzoic acids, etc.
Scientific Research Applications
3-Bromo-4-chloro-5-fluorobenzoic acid is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Its halogenated structure makes it a valuable building block for the development of new compounds with potential biological activity.
Mechanism of Action
The mechanism by which 3-Bromo-4-chloro-5-fluorobenzoic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but often include interactions with cellular signaling mechanisms.
Comparison with Similar Compounds
3-Bromo-4-chloro-5-fluorobenzoic acid is unique due to its combination of halogen atoms on the benzene ring. Similar compounds include:
3-Bromo-4-fluorobenzoic acid: Lacks chlorine atom.
3-Chloro-4-fluorobenzoic acid: Lacks bromine atom.
3-Bromo-5-fluorobenzoic acid: Lacks chlorine atom at the 4-position.
Properties
IUPAC Name |
3-bromo-4-chloro-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXLNVHYXWMAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856994 | |
Record name | 3-Bromo-4-chloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357942-87-0 | |
Record name | 3-Bromo-4-chloro-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-chloro-5-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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